4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline
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Overview
Description
(4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine is a chemical compound with the molecular formula C15H10ClN3O2 It is known for its unique structure, which combines a chloro-nitrophenyl group with an indole moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 1H-indole-3-amine. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
(4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-3-nitrophenyl)(1H-indol-2-ylmethylene)amine
- (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethyl)amine
- (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylidene)amine
Uniqueness
(4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine stands out due to its specific combination of functional groups, which imparts unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C15H10ClN3O2 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C15H10ClN3O2/c16-13-6-5-11(7-15(13)19(20)21)17-8-10-9-18-14-4-2-1-3-12(10)14/h1-9,18H |
InChI Key |
JSEOOEFPSMVYON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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